molecular formula C9H3Cl2N3 B13071263 4,6-dichloro-1,5-Naphthyridine-3-carbonitrile

4,6-dichloro-1,5-Naphthyridine-3-carbonitrile

Cat. No.: B13071263
M. Wt: 224.04 g/mol
InChI Key: ZTABTGCZMJNQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-1,5-Naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C9H3Cl2N3. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1,5-naphthyridine-3-carbonitrile typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1,5-Naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives. These products have diverse applications in medicinal chemistry and other scientific fields .

Scientific Research Applications

4,6-Dichloro-1,5-Naphthyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dichloro-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-dichloro-1,5-naphthyridine-3-carbonitrile include:

  • 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
  • 4,6-Dichloroquinoline-3-carbonitrile
  • 1,5-Naphthyridine-3-carbonitrile derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two chlorine atoms at positions 4 and 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .

Properties

IUPAC Name

4,6-dichloro-1,5-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-7-2-1-6-9(14-7)8(11)5(3-12)4-13-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTABTGCZMJNQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C(=CN=C21)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.